molecular formula C26H31NO4 B6272771 (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid CAS No. 2349483-20-9

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Cat. No.: B6272771
CAS No.: 2349483-20-9
M. Wt: 421.5
InChI Key:
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Description

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a complex organic compound that features a cyclohexyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pentanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclohexylamine, fluorenylmethanol, and pentanoic acid derivatives.

    Protection of Amino Group: The amino group of cyclohexylamine is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine. This reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Formation of the Pentanoic Acid Derivative: The protected amine is then reacted with a pentanoic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be essential for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its Fmoc-protected amino group is particularly useful in solid-phase peptide synthesis (SPPS).

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The protected amino group allows for selective deprotection and functionalization, facilitating the study of specific biological pathways.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is valuable in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it crucial for the development of new drugs and biomolecules.

Mechanism of Action

The mechanism of action for (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent functionalization. This selective protection and deprotection are crucial for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-cyclohexyl-3-aminopentanoic acid: Lacks the Fmoc protecting group, making it less versatile in peptide synthesis.

    (3S)-5-cyclohexyl-3-({[(tert-butoxycarbonyl]amino)pentanoic acid: Uses a different protecting group (Boc), which is removed under acidic conditions rather than basic conditions.

Uniqueness

The unique feature of (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is its Fmoc protecting group, which is stable under acidic conditions but can be removed under basic conditions. This property makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential.

Properties

CAS No.

2349483-20-9

Molecular Formula

C26H31NO4

Molecular Weight

421.5

Purity

95

Origin of Product

United States

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